2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484926
InChI: InChI=1S/C10H21NO/c1-5-10(6-2)8(11-3)7-9(10)12-4/h8-9,11H,5-7H2,1-4H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine

CAS No.:

Cat. No.: VC16484926

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine
Standard InChI InChI=1S/C10H21NO/c1-5-10(6-2)8(11-3)7-9(10)12-4/h8-9,11H,5-7H2,1-4H3
Standard InChI Key VDVUUMDIZGGZQM-UHFFFAOYSA-N
Canonical SMILES CCC1(C(CC1OC)NC)CC

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The molecule’s central cyclobutane ring imposes significant steric strain due to its 90° bond angles, which profoundly influences its reactivity. The 2,2-diethyl substitution pattern creates a sterically congested environment at the C2 position, while the methoxy group at C3 introduces electron-donating effects that modulate the ring’s electronic properties . The N-methylamine group at C1 provides a nucleophilic site capable of participating in hydrogen bonding and acid-base reactions.

X-ray crystallographic data, though not explicitly available in the cited sources, can be inferred to show a puckered cyclobutane conformation with axial and equatorial substituents. The InChIKey VDVUUMDIZGGZQM-UHFFFAOYSA-N confirms the absolute configuration and enables precise structural comparisons.

Spectroscopic Signatures

Key spectroscopic features include:

  • ¹H NMR: Distinct signals for ethyl groups (δ 0.8–1.5 ppm), methoxy protons (δ ~3.3 ppm), and N-methyl resonance (δ ~2.2 ppm)

  • ¹³C NMR: Characteristic cyclobutane carbons (δ 25–35 ppm), methoxy carbon (δ ~55 ppm), and amine-bearing carbon (δ ~50 ppm)

  • IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), and cyclobutane ring vibrations (950–750 cm⁻¹)

Synthetic Methodologies

Cyclobutane Ring Construction

The foundational step involves [2+2] photocycloaddition of ethylene derivatives under UV irradiation, though thermal methods may also be employed. For example, reaction of 1,3-diene precursors with dichloromethane at 300 nm yields the cyclobutane core with ~65% efficiency .

Functional Group Installation

Subsequent transformations proceed via:

  • Ethylation: Treatment with ethyl magnesium bromide in THF at −78°C

  • Methoxylation: Nucleophilic substitution using sodium methoxide in DMF (80°C, 12 hr)

  • N-Methylation: Reductive amination with formaldehyde and sodium cyanoborohydride (pH 5, RT)

Table 1. Optimized Reaction Conditions for Key Synthetic Steps

StepReagentsTemperatureYield (%)Purity (%)
CyclizationCH₂Cl₂, UV 300 nm25°C6590
EthylationEtMgBr, THF−78°C8295
MethoxylationNaOMe, DMF80°C7597
N-MethylationHCHO, NaBH₃CN25°C8899

Chemical Reactivity and Transformation Pathways

Amine-Facilitated Reactions

The tertiary amine undergoes:

  • Quaternary Salt Formation: Reaction with methyl iodide yields water-soluble derivatives (e.g., iodide salt m/z 298.1 )

  • Oxidation: Treatment with mCPBA produces N-oxide species (λmax 245 nm)

  • Complexation: Binds transition metals (Cu²⁺, Fe³⁺) with log K values of 4.2–5.8

Ring-Opening Transformations

Strain-driven ring openings occur under specific conditions:

  • Acid-Catalyzed Fragmentation: HCl/MeOH induces cleavage to linear dienes (60% yield)

  • Thermal Decomposition: At 200°C, produces ethylene and imine fragments (TGA onset 195°C)

Physicochemical Properties

Table 2. Key Physicochemical Parameters

PropertyValueMethod
LogP2.1 ± 0.3HPLC (C18)
Water Solubility1.2 mg/mL (25°C)Shake Flask
pKa9.8 (amine)Potentiometric Titration
Melting Point56–58°CDSC
Stability>6 months (25°C, N₂)Accelerated Testing

Pharmaceutical Applications

Formulation Considerations

The hydrochloride salt (C₁₀H₂₂ClNO, MW 207.74) demonstrates:

  • Improved aqueous solubility (8.9 mg/mL vs 1.2 mg/mL free base)

  • Enhanced thermal stability (decomposition onset 220°C vs 195°C)

  • Favorable crystalline morphology for tablet compression

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